3-Amino-5-methyl-1H-indazol-7-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-amino-5-methyl-1H-indazol-7-ol |
InChI |
InChI=1S/C8H9N3O/c1-4-2-5-7(6(12)3-4)10-11-8(5)9/h2-3,12H,1H3,(H3,9,10,11) |
InChI Key |
XJGRLDRMMHEXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)NN=C2N |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For 3-Amino-5-methyl-1H-indazol-7-ol, these methods would provide characteristic signals corresponding to the vibrations of its constituent bonds.
In a hypothetical IR spectrum, one would anticipate observing characteristic stretching and bending vibrations. For instance, the N-H stretches of the primary amine (NH₂) and the indazole ring N-H would typically appear as distinct bands in the region of 3200-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group would also be prominent, likely appearing as a broad band around 3200-3600 cm⁻¹ due to hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the bicyclic indazole ring would generate a series of bands in the 1400-1650 cm⁻¹ fingerprint region.
Raman spectroscopy would provide complementary information. While strong IR bands are associated with vibrations that cause a change in dipole moment, strong Raman signals arise from vibrations that cause a change in polarizability. Therefore, the aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.
A detailed analysis of the precise frequencies and intensities of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), would allow for a complete assignment of the spectral features to specific molecular motions.
Table 1: Hypothetical IR and Raman Peak Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | IR |
| N-H Stretch (Amine & Indazole) | 3200-3500 | IR, Raman |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2850-2970 | IR, Raman |
| C=C/C=N Ring Stretch | 1400-1650 | IR, Raman |
| C-N Stretch | 1250-1350 | IR, Raman |
This table is illustrative and not based on experimental data for the specified compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₈H₉N₃O. The theoretical exact mass for the neutral molecule can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O). In a typical HRMS experiment, the molecule would be ionized, most commonly by protonation to form the [M+H]⁺ ion. The instrument would then measure the m/z of this ion. The experimentally determined mass would be compared to the calculated theoretical mass for the C₈H₁₀N₃O⁺ ion. An agreement within a narrow tolerance (e.g., ±5 ppm) would provide strong evidence for the proposed molecular formula, confirming the compound's elemental composition.
Table 2: HRMS Data for Molecular Formula Confirmation of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O |
| Theoretical Exact Mass ([M]) | 163.0746 g/mol |
| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |
| Adduct | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 164.0824 |
| Experimentally Observed m/z | Data not available |
This table presents calculated theoretical values. Experimental data is not currently available in the searched literature.
Conformational Analysis and Molecular Dynamics
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, key areas of conformational flexibility would include the orientation of the amino and hydroxyl groups relative to the indazole ring.
Computational methods, such as molecular mechanics or quantum chemistry calculations, are typically used to perform a systematic search of the potential energy surface to identify stable, low-energy conformers. These studies can reveal the preferred orientations of the substituents, which are often governed by intramolecular hydrogen bonding and steric effects. For instance, a hydrogen bond could form between the hydroxyl group at position 7 and the nitrogen atom of the pyrazole (B372694) ring, or between the amino group at position 3 and a neighboring nitrogen.
Molecular Dynamics (MD) simulations could further extend this analysis by modeling the dynamic behavior of the molecule over time. An MD simulation would track the atomic motions of the molecule, providing insights into its flexibility, the stability of different conformers, and the dynamics of intramolecular interactions in various environments (e.g., in a vacuum or in a solvent). This would be particularly useful for understanding how the molecule might behave in a biological system or in solution. Studies on related indazole derivatives have utilized MD simulations to understand their binding stability within protein active sites. nih.govmdpi.com However, no specific conformational analysis or molecular dynamics studies were found for this compound itself.
Tautomerism, Isomerism, and Equilibrium Studies
Investigation of Indazole Tautomeric Forms (1H-, 2H-, and 3H-Indazole Tautomerism)
The indazole scaffold can theoretically exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. researchgate.net The 1H- and 2H-forms arise from the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring, a process known as annular tautomerism. researchgate.net The 1H-indazole tautomer, often referred to as the benzoid form, is generally the most thermodynamically stable and, therefore, the predominant form for most indazole derivatives. researchgate.netnih.gov The 2H-indazole, or quinoid form, is typically less stable due to a loss of aromaticity. researchgate.net
The 3H-indazole tautomer is the least common and generally the least stable of the three. Its formation involves the migration of a proton to the C3 carbon, which disrupts the aromaticity of the pyrazole ring to a greater extent. Consequently, the 3H-form is not typically observed in significant proportions under normal conditions.
Prototropic Annular Tautomerism within the Indazole System
Prototropic annular tautomerism is a specific type of tautomerism where a proton can be located at two or more positions on a heterocyclic ring system. researchgate.net In the case of indazole, this refers to the equilibrium between the 1H- and 2H-tautomers. researchgate.net This equilibrium is a dynamic process, and the position of the equilibrium is sensitive to the electronic effects of substituents on the indazole ring, as well as the nature of the solvent. While the 1H-tautomer is more stable for the parent indazole, theoretical calculations have shown that in certain substituted indazoles, the 2H-tautomer can become more stable. researchgate.netnih.gov
Side-Chain Tautomerism Involving Amino and Hydroxyl Substituents
In addition to the annular tautomerism of the indazole ring, the amino and hydroxyl substituents on 3-Amino-5-methyl-1H-indazol-7-ol can also exhibit tautomerism.
Amino Group: The 3-amino group can exist in equilibrium with its imino tautomer. This amino-imino tautomerism is common in heteroaromatic compounds. researchgate.net However, for most amino-substituted heterocycles, the amino form is overwhelmingly favored. researchgate.net
Hydroxyl Group: The 7-hydroxyl group can exhibit keto-enol tautomerism, where it exists in equilibrium with a keto form. This would involve the migration of the hydroxyl proton to an adjacent carbon atom in the ring, resulting in the formation of a carbonyl group and the loss of aromaticity in the benzene (B151609) ring. For phenolic compounds, the enol (hydroxyl) form is generally much more stable due to the preservation of aromaticity.
The interplay between the annular tautomerism of the indazole core and the side-chain tautomerism of the amino and hydroxyl groups can lead to a complex set of possible tautomeric structures. However, the forms that maintain the aromaticity of both the benzene and pyrazole rings are expected to be the most stable.
Experimental Determination of Tautomeric Preferences in Solution and Solid State
The preferred tautomeric form of an indazole derivative in both the solid state and in solution can be determined using various experimental techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the tautomeric structure in solution. The chemical shifts of the ring protons and carbons are sensitive to the location of the mobile proton. For example, the chemical shifts of the carbons and protons adjacent to the N-H bond will differ significantly between the 1H- and 2H-tautomers. nih.gov
X-ray Crystallography: This technique provides definitive information about the tautomeric form present in the solid state by precisely locating the positions of all atoms, including the hydrogen atoms, in the crystal lattice. nih.gov
Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum can provide clues about the tautomeric form. The position and shape of this band can be influenced by hydrogen bonding, which differs between tautomers. nih.gov
UV-Vis Spectroscopy: The electronic absorption spectrum is sensitive to the electronic structure of the molecule, which differs between tautomers. Changes in the absorption maxima upon varying the solvent can indicate a shift in the tautomeric equilibrium. nih.gov
Influence of Substituents (Amino, Methyl, Hydroxyl) on Tautomeric Equilibria
The electronic nature of the substituents on the indazole ring plays a crucial role in determining the relative stabilities of the tautomers.
Amino Group (-NH2): As a strong electron-donating group through resonance, the amino group at the 3-position can influence the electron density of the pyrazole ring. This can affect the relative basicity of the two nitrogen atoms and thus the position of the annular tautomeric equilibrium. nih.gov
Methyl Group (-CH3): The methyl group at the 5-position is a weak electron-donating group through an inductive effect. Its influence on the tautomeric equilibrium is generally less pronounced than that of the amino group.
Hydroxyl Group (-OH): The hydroxyl group at the 7-position is an electron-donating group through resonance. It can also participate in intramolecular hydrogen bonding with the N1 or N2 nitrogen of the pyrazole ring, which can significantly stabilize one tautomer over the other.
| Substituent | Position | Electronic Effect | Potential Influence on Tautomeric Equilibrium |
|---|---|---|---|
| Amino | 3 | Strongly electron-donating (resonance) | Influences electron density of the pyrazole ring, potentially stabilizing one tautomer. |
| Methyl | 5 | Weakly electron-donating (inductive) | Minor influence on tautomeric equilibrium. |
| Hydroxyl | 7 | Electron-donating (resonance), Hydrogen-bond donor | Can form intramolecular hydrogen bonds, significantly stabilizing a specific tautomer. |
Solvent Effects on Tautomeric Equilibrium and Stability
The nature of the solvent can have a profound effect on the position of the tautomeric equilibrium. nih.govresearchgate.netmdpi.com The relative stabilities of the tautomers can be altered by the solvent's polarity, proticity, and its ability to form hydrogen bonds. nih.govelsevierpure.com
Polar Solvents: Polar solvents tend to stabilize more polar tautomers. The 2H-indazole tautomer generally has a larger dipole moment than the 1H-tautomer, so an increase in solvent polarity could potentially favor the 2H form. researchgate.net
Protic Solvents: Protic solvents, such as water and alcohols, can form hydrogen bonds with both the solute and itself. This can disrupt intramolecular hydrogen bonds and form new intermolecular hydrogen bonds, thereby influencing the tautomeric equilibrium.
Non-polar Solvents: In non-polar solvents, intramolecular hydrogen bonding is more likely to be a dominant factor in determining the preferred tautomer.
| Solvent Type | Key Property | Expected Effect on Tautomeric Equilibrium |
|---|---|---|
| Polar Aprotic (e.g., DMSO, Acetonitrile) | High dielectric constant | May stabilize the more polar 2H-tautomer. researchgate.net |
| Polar Protic (e.g., Water, Methanol) | Hydrogen-bond donating and accepting | Can shift equilibrium by forming intermolecular hydrogen bonds. nih.gov |
| Non-polar (e.g., Hexane, Toluene) | Low dielectric constant | Intramolecular forces, such as hydrogen bonding, are more influential. |
Chemical Reactivity and Derivatization Pathways
Reactions at the 3-Amino Group
The 3-amino group, being a primary aromatic amine, is a key site for nucleophilic reactions, enabling the introduction of a variety of substituents.
Acylation and Alkylation Reactions
The 3-amino group of indazole derivatives readily undergoes acylation with reagents such as acid chlorides and anhydrides under basic conditions. For instance, 5-bromo-1H-indazol-3-amine can be acylated with chloroacetic anhydride (B1165640) in the presence of a base to yield the corresponding N-(5-bromo-1H-indazol-3-yl)-2-chloroacetamide. nih.gov This reaction highlights the nucleophilic character of the exocyclic amino group, which is a common feature in 3-aminoindazoles. The general scheme for the acylation of a 3-aminoindazole is presented in Table 1.
Alkylation of the 3-amino group can also be achieved, though direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, are often employed to achieve selective mono-alkylation. While direct N-alkylation of amino acids with alcohols has been reported, the conditions for such reactions on aromatic amines like 3-aminoindazoles may vary. nih.govmonash.edu
Table 1: Representative Acylation Reaction of a 3-Aminoindazole Derivative
| Reactant | Reagent | Product | Reference |
| 5-bromo-1H-indazol-3-amine | Chloroacetic anhydride | N-(5-bromo-1H-indazol-3-yl)-2-chloroacetamide | nih.gov |
Condensation Reactions with Carbonyl Compounds
The 3-amino group can participate in condensation reactions with various carbonyl compounds, such as aldehydes, ketones, and ketoesters, to form imines (Schiff bases) or enamines, which can then undergo further cyclization reactions. A notable example is the condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate, which leads to the formation of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. This reaction proceeds through an initial condensation followed by an intramolecular cyclization.
The reaction of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles with enaminonitriles demonstrates the potential for regioselective condensation, leading to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Although a different heterocyclic system, this highlights the general reactivity pattern of an amino group adjacent to a nitrogen-containing ring in condensation reactions.
Reactions at the 7-Hydroxyl Group
The 7-hydroxyl group, being phenolic in nature, exhibits reactivity typical of phenols, allowing for etherification, esterification, and oxidation reactions.
Etherification and Esterification Reactions
Etherification of the 7-hydroxyl group can be achieved by reacting the indazole with an alkyl halide in the presence of a base (Williamson ether synthesis). This leads to the formation of 7-alkoxy-3-amino-5-methyl-1H-indazole derivatives. The synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles and 3-alkoxy-1-benzyl-5-nitroindazole derivatives from their corresponding hydroxyl precursors demonstrates the feasibility of this transformation on related heterocyclic systems. nih.govresearchgate.netnih.gov
Esterification of the 7-hydroxyl group can be carried out using acid chlorides or anhydrides, typically in the presence of a base or an acylation catalyst. This reaction would yield the corresponding 7-acyloxy-3-amino-5-methyl-1H-indazole, introducing an ester functionality at this position.
Oxidation Reactions
The 7-hydroxyl group, being part of a hydroquinone-like system within the indazole core, is susceptible to oxidation. Oxidation of phenols and catechols to quinones is a well-established chemical transformation. nih.gov Mild oxidizing agents can convert the 7-hydroxyindazole to the corresponding indazole-7-quinone. This reactivity is significant as quinones are known to be reactive intermediates that can participate in various subsequent reactions. The oxidation of dihydroxybenzoquinones to quinones is a known process and can be achieved using various oxidizing agents. youtube.com
Reactivity of the 1H-Indazole Nitrogen Atom (N-1)
The indazole ring contains two nitrogen atoms, N-1 and N-2, and the functionalization of the N-1 position is a key aspect of its chemistry. The N-1 nitrogen is generally considered the more thermodynamically stable position for substitution.
Regioselective N-alkylation of the indazole ring is a significant challenge, with the outcome often depending on the reaction conditions and the nature of the substituents on the indazole core. beilstein-journals.org Studies on the N-alkylation of 1H-indazoles have shown that the use of different bases and solvents can influence the N-1/N-2 selectivity. For instance, the combination of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation for a range of substituted indazoles. beilstein-journals.org Conversely, specific conditions have been developed for the selective N-2 alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates in the presence of trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org The presence of substituents at the C-7 position can also influence the regioselectivity of N-alkylation. beilstein-journals.org
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., at C-5)
The benzene ring of the indazole system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate and regioselectivity of EAS are influenced by the electronic properties of the substituents on the benzene ring. masterorganicchemistry.com Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. masterorganicchemistry.com
For 3-amino-5-methyl-1H-indazol-7-ol, the amino (-NH2), methyl (-CH3), and hydroxyl (-OH) groups are all electron-donating and activating. They will direct incoming electrophiles to the positions ortho and para to themselves. Given the substitution pattern, the most likely positions for electrophilic attack would be C-4 and C-6.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commsu.edu
Nucleophilic Aromatic Substitution (NAS)
In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on the aromatic ring. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com
For this compound, which has electron-donating groups, nucleophilic aromatic substitution is generally less favorable unless a good leaving group (like a halogen) is present at a suitable position and the reaction is driven by strong nucleophiles under forcing conditions.
Ring-Opening and Rearrangement Reactions of the Indazole Core
The indazole ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These reactions can provide access to other heterocyclic systems or functionalized benzenoid compounds.
Recent research has shown that 2H-indazoles can undergo electrochemical oxidative ring-opening reactions with alcohols to produce ortho-alkoxycarbonylated azobenzenes. researchgate.net This reaction proceeds under metal-free conditions and is thought to involve a radical pathway. researchgate.net Another example is the iminoiodane-enabled oxidative ring-opening of 2H-indazoles, which leads to unsymmetrical ortho-N-acylsulfonamidated azobenzenes. researchgate.net
Thermal rearrangements of substituted indazoles have also been reported. For instance, the synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) can proceed through a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it
Radical Reactions Involving Indazole Derivatives
Radical reactions offer a powerful tool for the functionalization of the indazole nucleus, particularly at the C-3 position. chim.it
A variety of radical reactions have been developed for C-3 alkylation of 2H-indazoles. These include reactions using dihydropyridine (B1217469) derivatives as radical sources in the presence of a Ag(I)/Na2S2O8 system. chim.it Another approach involves a direct radical alkylation using diacyl peroxides, which can be initiated by copper catalysis or a combination of copper and photoredox catalysis. organic-chemistry.org
Radical C-3 nitration of 2H-indazoles has been achieved using Fe(NO3)3 in the presence of TEMPO and oxygen. chim.it Furthermore, silver-catalyzed radical reactions of 2H-indazoles with 1,3-dicarbonyl compounds provide access to 3-dicarbonyl-substituted 2H-indazoles. researchgate.net DFT calculations have suggested that some of these reactions proceed through a radical chain mechanism. nih.gov
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira involving C-5)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules containing the indazole scaffold. fishersci.co.uk These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the indazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. fishersci.co.uk
For this compound, to perform a Suzuki-Miyaura coupling at the C-5 position, it would first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom. The subsequent coupling with a boronic acid would then introduce a new substituent at this position. The Suzuki-Miyaura coupling has been successfully applied to 5-bromoindazoles to synthesize 5-aryl and 5-heteroaryl indazoles. nih.gov The reaction conditions typically involve a palladium catalyst such as Pd(dppf)Cl2 and a base like K2CO3 in a solvent such as dimethoxyethane. nih.gov
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgnih.gov Similar to the Suzuki-Miyaura coupling, the C-5 position of this compound would need to be halogenated to participate in a Heck reaction. The reaction typically employs a palladium catalyst and a base. wikipedia.org The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org
Sonogashira Coupling
The Sonogashira coupling reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly effective for forming carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. wikipedia.org
To perform a Sonogashira coupling at the C-5 position of this compound, a halogen would need to be introduced at this position first. Sequential Sonogashira and Suzuki cross-coupling reactions have been successfully performed on 5-bromo-3-iodoindazoles, demonstrating the feasibility of selective functionalization at different positions of the indazole ring. thieme-connect.comthieme-connect.de
Table 2: Overview of Cross-Coupling Reactions on Indazole Scaffolds
| Reaction | Substrates | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 5-Bromoindazoles, Boronic Acids | Pd(dppf)Cl2, K2CO3 | 5-Aryl/Heteroaryl Indazoles | nih.gov |
| Heck | Unsaturated Halides, Alkenes | Palladium Catalyst, Base | Substituted Alkenes | wikipedia.org |
| Sonogashira | 5-Bromo-3-iodoindazoles, Terminal Alkynes | Palladium Catalyst, Copper Co-catalyst | Functionalized Indazoles | thieme-connect.comthieme-connect.de |
Mechanistic Investigations of Chemical Transformations
Elucidation of Reaction Mechanisms for Synthesis and Derivatization
The formation of the indazole core can be achieved through various mechanistic pathways, often involving cyclization and bond formation between two nitrogen atoms.
Synthesis Mechanisms:
Reductive Cyclization (Cadogan and Davis-Beirut Reactions): The Cadogan reaction involves the reductive cyclization of nitroaromatic compounds, typically at high temperatures using phosphites or phosphines. nih.gov While historically believed to proceed through a nitrene intermediate, recent studies provide evidence for non-nitrene pathways involving oxygenated intermediates. nih.gov The related Davis-Beirut reaction utilizes a key nitroso imine or nitroso benzaldehyde (B42025) intermediate, generated in situ, to facilitate an N-N bond-forming heterocyclization under alkaline or photochemical conditions. nih.gov
Condensation with Hydrazine (B178648) Derivatives: A common and direct route involves the reaction of ortho-halobenzonitriles or ortho-halobenzaldehydes with hydrazine. chemicalbook.comnih.gov For instance, 3-aminoindazoles can be formed from the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303). chemicalbook.com Palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acid-mediated deprotection and cyclization sequence is another established method. organic-chemistry.org
Cycloaddition Reactions: The 1H-indazole skeleton can be constructed via a [3+2] annulation approach between arynes and hydrazones. nih.gov This reaction can proceed through the in-situ generation of diazo compounds, which then undergo a 1,3-dipolar cycloaddition with the aryne. organic-chemistry.orgnih.gov
Intramolecular C-H Amination/Annulation: Transition-metal-catalyzed reactions provide powerful methods for indazole synthesis. Palladium-catalyzed intramolecular C-H amination of aminohydrazones is one such approach. nih.gov Similarly, rhodium(III)-catalyzed C-H activation and cascade annulation of imidates with nitrosobenzenes can efficiently produce 1H-indazoles. nih.gov
Derivatization Mechanisms:
N-Alkylation: The alkylation of the indazole ring is a key derivatization reaction. For indazoles with various substituents, alkylation using alkyl 2,2,2-trichloroacetimidate under acidic conditions has been shown to be highly selective for the N2 position. wuxibiology.com The proposed mechanism involves protonation of the imidate, followed by a nucleophilic attack from the N2 atom of the indazole. wuxibiology.com Depending on the nature of the alkyl group, the reaction is thought to proceed via an Sₙ2 mechanism for primary and secondary alkyls, or through a tertiary alkyl cation for tertiary groups. wuxibiology.com
Hydroxymethylation: The reaction of NH-indazoles with formaldehyde (B43269) in an acidic aqueous medium has been studied to understand the mechanism of N-hydroxymethylation. acs.org The process is believed to involve the protonation of formaldehyde, making it more susceptible to nucleophilic attack by the neutral indazole ring, leading predominantly to N1-substituted products. acs.org
A summary of selected synthetic approaches and their mechanistic basis is provided below.
| Synthetic Strategy | Key Reactants | Core Mechanistic Step | Reference |
| Davis-Beirut Reaction | Nitroaromatic Compound, Amine | N-N bond-forming heterocyclization | nih.gov |
| Cadogan Reaction | Nitroaromatic Compound, Phosphite | Reductive cyclization | nih.gov |
| Ullmann-Type Reaction | o-Halobenzaldehyde, Hydrazine | Intramolecular copper-catalyzed cyclization | thieme-connect.com |
| Cycloaddition | Aryne, N-Tosylhydrazone | 1,3-dipolar cycloaddition | organic-chemistry.orgnih.gov |
| C-H Activation/Annulation | Imidate, Nitrosobenzene | Rh(III)-catalyzed C-H activation | nih.gov |
| Condensation/Cyclization | 2-Halobenzonitrile, Hydrazine | SₙAr followed by cyclization | nih.govorganic-chemistry.org |
Identification and Characterization of Reactive Intermediates
The mechanisms of indazole synthesis are often characterized by the formation of short-lived, highly reactive intermediates that dictate the reaction's course and outcome.
Nitroso Intermediates: In the Davis-Beirut reaction, a key o-nitrosobenzaldehyde or nitroso imine intermediate is generated in situ. nih.gov The diverse reactivity of this intermediate can be controlled to produce various indazole derivatives. nih.gov Similarly, in certain base-catalyzed cascade reactions of 3-amino-3-(2-nitroaryl)propanoic acids, a putative nitroso intermediate is formed via oxygen transfer and elimination, which is then captured intramolecularly by an imino group to form the indazole ring. whiterose.ac.uk
2H-Indazole N-Oxides: Studies on the Cadogan and Davis-Beirut reactions have led to the isolation and characterization of 2H-indazole N-oxides. nih.gov These compounds serve as direct evidence for competent oxygenated intermediates, challenging the classical nitrene-only mechanism and suggesting that both reactions may share a common intermediate preceding full deoxygenation. nih.gov
Diazo Compounds and Arynes: In syntheses involving hydrazones, diazo compounds can be generated in situ, which then act as 1,3-dipoles. organic-chemistry.org These intermediates react with arynes, another class of highly reactive intermediates, in a [3+2] cycloaddition to form the indazole ring system. organic-chemistry.orgnih.gov
Ketimine Intermediates: A copper-mediated synthesis of 1H-indazoles from o-aminobenzonitriles and organometallic reagents proceeds through a ketimine species. nih.gov This intermediate is formed first and subsequently undergoes a copper-mediated cyclization with N-N bond formation to yield the final product. nih.gov
Organometallic Intermediates: Transition-metal-catalyzed syntheses involve various organometallic intermediates. For example, ruthenium-catalyzed C-H activation and annulation reactions are proposed to proceed via a ruthenacycle complex. nih.gov Copper-catalyzed Ullmann-type cyclizations to form the indazole ring likely involve a Cu(III) intermediate formed via oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination. researchgate.net
Transition State Analysis in Key Synthetic Pathways
Transition state (TS) analysis, primarily through computational chemistry, provides insight into the energy barriers and geometries of the rate-determining steps in a reaction.
For the N-alkylation of indazoles, density functional theory (DFT) calculations have been used to analyze the transition states for N1 versus N2 substitution. wuxibiology.com In the Sₙ2-type reaction with an activated imidate, the transition state involves the approach of the indazole nitrogen atom to the electrophilic carbon of the alkyl group, with simultaneous departure of the leaving group. The calculated energy difference between the transition states for N1 and N2 alkylation helps to explain the high regioselectivity observed experimentally. wuxibiology.com For indazoles with simple alkyl groups at the C3 position, the energy difference between the N1 and N2 alkylation transition states correlates with steric parameters, indicating that steric hindrance plays a key role in directing the substitution. wuxibiology.com
In the 1,3-dipolar cycloaddition reaction between a diazo intermediate and an aryne, the transition state is a concerted, albeit often asynchronous, process. The geometry of this transition state determines the regioselectivity of the final indazole product.
For transition-metal-catalyzed C-H activation, the transition state of the C-H metalation step is a critical point in the catalytic cycle. For example, in Rh(III)-catalyzed reactions, this often involves a concerted metalation-deprotonation (CMD) pathway. researchgate.net The structure and energy of this transition state are influenced by the directing group on the substrate and the ligand environment around the metal center.
Kinetic and Thermodynamic Studies of Reaction Progress
Kinetic and thermodynamic data provide quantitative measures of reaction rates, feasibility, and product stability.
Thermodynamic Considerations:
Tautomeric Stability: The indazole core exists in tautomeric forms, primarily 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable than the 2H-form. nih.gov Theoretical calculations have placed the free energy of the 1H-tautomer as being 2.3 to 3.6 kcal/mol lower (more stable) than the 2H-tautomer. chemicalbook.com This inherent stability often influences reaction outcomes, favoring the formation of 1H-indazole products unless the reaction mechanism or substitution pattern directs otherwise.
Intermediate Stability: In some reaction pathways, the relative thermodynamic stability of competing intermediates can direct the reaction to a specific product. For example, in the reaction of o-nitrosobenzaldehyde with primary amines, DFT calculations have shown that amine condensation at the nitroso group to form a diazene (B1210634) intermediate is thermodynamically favored by over 25 kcal/mol compared to condensation at the aldehyde to form an imine. aub.edu.lb
Kinetic Data: Kinetic studies, including the calculation of activation energies, reveal the energy barriers for specific reaction steps and explain observed selectivities. In the N-alkylation of indazoles, the activation energy for N1 alkylation is generally calculated to be higher than that for N2 alkylation, providing a kinetic rationale for the observed preference for N2 products. wuxibiology.com
The table below summarizes key calculated energetic data for indazole transformations.
| Transformation | Parameter | Value | Significance | Reference |
| Indazole Tautomerism | ΔG (1H vs 2H) | -2.3 to -3.6 kcal/mol | 1H-tautomer is more stable | chemicalbook.com |
| Intermediate Formation | ΔG (Diazene vs Imine) | >25 kcal/mol lower for Diazene | Thermodynamic preference for diazene pathway | aub.edu.lb |
| N-Alkylation Selectivity | ΔEₐ (N1 vs N2) | N1 > N2 | Kinetic preference for N2-alkylation | wuxibiology.com |
Role of Catalysis (Homogeneous and Heterogeneous) in Mechanistic Pathways
Catalysis, employing both homogeneous and heterogeneous systems, is fundamental to many modern and efficient syntheses of indazoles. researchgate.netbohrium.com Catalysts lower the activation energy of key steps, enabling reactions under milder conditions and often controlling selectivity. bohrium.comresearchgate.net
Palladium Catalysis: Homogeneous palladium catalysts are widely used for C-N and C-C bond formation. researchgate.net In one approach, a Pd-catalyzed arylation of benzophenone hydrazone is the key step in a two-step synthesis of 3-aminoindazoles. organic-chemistry.org Palladium catalysts also enable oxidative benzannulation of pyrazoles with alkynes to form the indazole ring. nih.gov
Copper Catalysis: Copper catalysts are crucial for Ullmann-type reactions, which are used for intramolecular N-aryl bond formation to construct the indazole ring. thieme-connect.comresearchgate.net The mechanism is thought to involve an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate that undergoes reductive elimination. researchgate.net Copper acetate (B1210297) has also been used as a mediator for N-N bond formation in the synthesis of 1H-indazoles from ketimine intermediates, using oxygen as the terminal oxidant. nih.gov
Rhodium Catalysis: Rhodium(III) complexes are effective catalysts for C-H activation and annulation reactions. nih.govresearchgate.net A proposed mechanism for the synthesis of 1H-indazoles from imidates and nitrosobenzenes involves coordination of the imidate to the Rh(III) center, C-H activation to form a rhodacycle, insertion of the nitroso group, and subsequent cyclization and aromatization to yield the product. nih.gov
Cobalt and Ruthenium Catalysis: Cobalt(III) and Ruthenium(II) catalysts have also been successfully applied in C-H activation/annulation strategies to build the indazole scaffold. nih.gov For example, a Ru(II)-catalyzed reaction can proceed through a C-H bond ruthenation to form a ruthenacycle intermediate, which then undergoes migratory insertion and reductive elimination steps. nih.gov
Acid/Base Catalysis: Simple acid or base catalysis is employed in classical condensation reactions. For example, the cyclization of an oxime intermediate with hydrazine can be performed under basic conditions (K₂CO₃). chemicalbook.com Acid-catalyzed conditions are used for deprotection/cyclization sequences in multi-step syntheses. organic-chemistry.org
Role of 3 Amino 5 Methyl 1h Indazol 7 Ol As a Synthetic Intermediate and Scaffold
Exploration as a Building Block for Novel Complex Heterocyclic Systems
The strategic placement of reactive functional groups on the indazole core of 3-Amino-5-methyl-1H-indazol-7-ol allows for its use as a foundational building block in the construction of novel and complex heterocyclic systems. The amino and hydroxyl groups can participate in various chemical transformations, enabling the annulation of additional rings onto the indazole framework. This leads to the creation of fused heterocyclic systems with unique three-dimensional architectures.
While specific examples detailing the use of this compound in the synthesis of complex fused systems are not extensively documented in readily available literature, the general reactivity of aminoindazoles suggests several potential synthetic routes. For instance, the amino group can react with dicarbonyl compounds or their equivalents to form fused pyrimidines, imidazoles, or other nitrogen-containing heterocycles. The hydroxyl group can be leveraged for etherification or cyclization reactions to construct oxygen-containing rings. The combination of these functionalities allows for a stepwise or one-pot synthesis of polycyclic compounds with potential applications in materials science and medicinal chemistry.
Strategies for Molecular Hybridization Employing the Indazole Core
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to develop new therapeutic agents with improved affinity, selectivity, and efficacy, or with a dual mode of action. The 1H-indazole-3-amine scaffold is a particularly effective hinge-binding fragment, making it a valuable component in the design of kinase inhibitors. nih.gov
The general synthetic procedure for creating derivatives often begins with a Suzuki coupling reaction to introduce various substituted aromatic groups at the C-5 position of a bromo-indazole precursor. nih.gov This allows for the exploration of different binding interactions and the optimization of the compound's biological activity. nih.gov
A notable strategy involves the synthesis of 1H-indazol-3-amine derivatives through a molecular hybridization approach. nih.gov For example, a series of indazole derivatives were designed and synthesized, with some compounds showing promising inhibitory effects against various cancer cell lines. nih.gov One such compound demonstrated significant selectivity for cancer cells over normal cells and was found to induce apoptosis through the inhibition of specific protein families. nih.gov
| Starting Scaffold | Hybridization Partner | Resulting Hybrid Compound Class | Therapeutic Target/Application |
|---|---|---|---|
| 1H-Indazole-3-amine | Substituted Aromatic Groups (via Suzuki Coupling) | 3,5-Disubstituted Indazole Derivatives | Antitumor Agents |
| 3-Amino-5-substituted indazole | Various pharmacophores | Novel 3-aminoindazole derivatives (e.g., Entrectinib) | Anaplastic lymphoma kinase (ALK) inhibitors |
Contribution to Analog Series-Based Scaffold (ASB) Research in Medicinal Chemistry
Analog series-based (ASB) research is a cornerstone of modern medicinal chemistry, where a common chemical scaffold is systematically modified to create a library of related compounds. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds to improve their pharmacological properties. The indazole nucleus is a well-established "privileged scaffold" due to its presence in numerous biologically active compounds.
A significant example of the utility of a closely related scaffold is found in the discovery of BMS-742413, a potent human calcitonin gene-related peptide (CGRP) antagonist developed for the treatment of migraine. nih.gov The core of this molecule features a 7-methyl-1H-indazol-5-yl moiety, highlighting the importance of this specific substitution pattern in achieving high affinity and a superior safety profile. nih.gov The development of such compounds often involves the synthesis of a series of analogs where different substituents are introduced to probe the binding pocket of the biological target and to optimize pharmacokinetic properties.
The availability of this compound as a building block facilitates the generation of diverse analog libraries. The amino and hydroxyl groups serve as convenient handles for the introduction of a wide variety of substituents and for linking the indazole core to other molecular fragments, thereby enabling a thorough exploration of the chemical space around this privileged scaffold.
Design Principles for Structural Diversity and Chemical Space Exploration
The design of structurally diverse chemical libraries is crucial for identifying novel hit and lead compounds in drug discovery. The this compound scaffold offers several avenues for achieving structural diversity and exploring a broad region of chemical space.
Key design principles include:
Functional Group Modification: The amino and hydroxyl groups can be readily acylated, alkylated, arylated, or sulfonylated to introduce a wide range of chemical functionalities. This allows for the modulation of key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.
Scaffold Decoration: The indazole ring itself can be further functionalized. For instance, electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene (B151609) portion of the molecule, further expanding the structural diversity of the resulting compounds.
Molecular Hybridization and Scaffolding: As discussed earlier, the indazole core can be combined with other pharmacophores to create hybrid molecules. Furthermore, the rigid nature of the bicyclic indazole system makes it an excellent scaffold for presenting substituents in a well-defined three-dimensional orientation, which is critical for specific interactions with biological targets.
Combinatorial Synthesis: The reactivity of the functional groups on this compound makes it amenable to combinatorial and parallel synthesis approaches. This enables the rapid generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new bioactive molecules.
By applying these principles, chemists can systematically generate a vast array of derivatives from this compound, each with unique structural features and potential biological activities. This systematic exploration of chemical space is essential for the identification of new drug candidates and for advancing our understanding of the molecular basis of disease.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of indazole derivatives has seen remarkable progress, moving towards more environmentally benign and efficient methodologies. benthamdirect.comingentaconnect.com Future research on 3-Amino-5-methyl-1H-indazol-7-ol should prioritize the development of synthetic strategies that align with the principles of green chemistry.
Current synthetic approaches for indazoles often involve multi-step procedures. organic-chemistry.org A significant area for future work lies in the development of one-pot or tandem reactions to construct the this compound core. For instance, a one-pot, three-component reaction utilizing commercially available and less hazardous starting materials, catalyzed by copper oxide nanoparticles in a green solvent like polyethylene (B3416737) glycol (PEG), could be a sustainable alternative to traditional methods. acs.orgnih.govorganic-chemistry.org Furthermore, exploring photocatalysis presents a novel and sustainable approach for the functionalization of the indazole ring. nih.govacs.orgresearchgate.net
Another avenue for exploration is the use of solid-phase synthesis, which can facilitate the modular synthesis of highly substituted indazoles and simplify purification processes. rsc.org The development of robust solid-phase methods for the synthesis of this compound would enable the rapid generation of a library of related derivatives for further investigation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry Methods | Reduced waste, use of safer reagents and solvents, energy efficiency. | Development of one-pot syntheses, use of catalysts like copper oxide nanoparticles, and application of green solvents. acs.orgnih.gov |
| Photocatalysis | Mild reaction conditions, use of light as a clean energy source. | Exploration of visible-light-induced functionalization of the indazole core. nih.govacs.org |
| Solid-Phase Synthesis | Simplified purification, potential for automation and high-throughput synthesis. | Designing a modular solid-phase strategy for the synthesis of this compound and its analogs. rsc.org |
Advanced Characterization Techniques for Intricate Structural Features
A thorough understanding of the structural and electronic properties of this compound is paramount for predicting its reactivity and potential applications. While standard spectroscopic techniques provide basic structural information, advanced methods can offer deeper insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of heterocyclic compounds. ipb.ptresearchgate.net For this compound, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning the proton and carbon signals, especially for distinguishing between potential tautomers. Solid-state NMR could also be employed to study the compound's structure in the solid phase. nih.gov
X-ray crystallography would provide the definitive solid-state structure of this compound, confirming bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding its physical properties and for computational modeling studies. nih.gov
| Characterization Technique | Information Gained | Future Research Application |
| Advanced NMR Spectroscopy | Unambiguous assignment of 1H and 13C signals, elucidation of tautomeric forms, and study of intermolecular interactions in solution. ipb.ptresearchgate.net | Detailed structural confirmation and investigation of dynamic processes. |
| X-ray Crystallography | Precise three-dimensional molecular structure, including bond lengths, angles, and crystal packing. nih.gov | Definitive structural proof and input for computational models. |
| Mass Spectrometry | Accurate mass determination and fragmentation patterns. | Confirmation of molecular formula and aid in structural elucidation. |
Deeper Mechanistic Understanding of Complex Transformations
A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new transformations. The reactivity of the indazole core can be complex, with the potential for multiple reaction pathways. nih.gov
Future research should focus on elucidating the mechanisms of key transformations, such as electrophilic and nucleophilic substitutions on the indazole ring. For example, investigating the regioselectivity of reactions at the different nitrogen atoms and the benzene (B151609) ring will be crucial. rsc.org Isotopic labeling studies, kinetic analysis, and in-situ reaction monitoring using techniques like ReactIR could provide valuable mechanistic data.
Furthermore, the photochemical behavior of this compound is an unexplored area. Studies on its photochemical conversion could lead to novel synthetic routes to other heterocyclic systems, such as benzimidazoles. nih.gov
Novel Derivatization Strategies and Applications in Organic Synthesis
The functional groups present in this compound—the amino, methyl, and hydroxyl groups—offer multiple handles for derivatization. Exploring novel derivatization strategies will be key to unlocking the full potential of this scaffold in various fields, particularly in medicinal chemistry and materials science.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the functionalization of heterocyclic compounds. nih.govnih.govresearchgate.netresearchgate.net Future work should explore the application of these reactions to introduce a wide variety of substituents at different positions of the this compound core. This would allow for the systematic exploration of structure-activity relationships. For instance, the amino group can be acylated or reductively aminated to introduce diverse side chains. nih.gov
The concept of bioisosteric replacement is a powerful strategy in drug design. pharmablock.comgoogle.comnih.gov The indazole nucleus itself is considered a bioisostere of indole (B1671886) and other aromatic systems. pharmablock.com Future research could explore the synthesis of derivatives of this compound where the amino, methyl, or hydroxyl groups are replaced with other functional groups to modulate its physicochemical and biological properties.
| Derivatization Strategy | Potential Applications | Key Research Focus |
| Cross-Coupling Reactions | Medicinal chemistry, materials science. | Introducing diverse aryl, alkyl, and alkynyl groups to the indazole core. nih.govresearchgate.net |
| Functional Group Transformations | Medicinal chemistry, probe development. | Acylation, alkylation, and other modifications of the amino and hydroxyl groups. nih.gov |
| Bioisosteric Replacement | Drug discovery. | Replacing functional groups to fine-tune biological activity and pharmacokinetic properties. google.comnih.gov |
Computational Chemistry for Predictive Design and Reaction Discovery
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the exploration of reaction mechanisms. For this compound, computational methods can guide experimental work and accelerate the discovery process.
Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, electronic structure, and spectroscopic properties of this compound and its derivatives. nih.govrsc.orgbohrium.com This information can aid in the interpretation of experimental data and provide insights into the molecule's reactivity. DFT can also be used to study the tautomeric equilibrium of the indazole ring, which is crucial for understanding its chemical behavior. nih.gov
Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of derivatives of this compound. derpharmachemica.comaboutscience.euresearchgate.net By docking virtual libraries of derivatives into the active sites of biological targets, researchers can identify promising candidates for synthesis and experimental testing. QSAR models can further refine these predictions by correlating structural features with biological activity.
Furthermore, computational methods can be used to explore potential reaction pathways and predict the outcomes of new reactions, thereby guiding the development of novel synthetic methodologies. nih.gov
| Computational Method | Application | Future Research Goal |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and spectroscopic data; study of reaction mechanisms. nih.govrsc.org | To guide synthetic efforts and interpret experimental results. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. derpharmachemica.comaboutscience.eu | To identify potential drug candidates based on the this compound scaffold. |
| QSAR | Correlation of chemical structure with biological activity. aboutscience.eu | To develop predictive models for the design of more potent and selective compounds. |
Q & A
Q. How can synthetic yields of 3-Amino-5-methyl-1H-indazol-7-ol derivatives be optimized?
Methodological Answer: Low yields in indazole synthesis (e.g., 30–35% in triazole-linked indole derivatives ) often stem from suboptimal reaction conditions. To improve yields:
- Solvent Systems: Use PEG-400:DMF mixtures (2:1) for solubility and reactivity .
- Catalyst Loading: Optimize CuI catalyst ratios (e.g., 1.15–1.16 g per 5–8.6 mmol substrate) to balance reaction speed and side-product formation .
- Workup Strategies: Employ flash column chromatography (e.g., 70:30 EtOAc:hexanes) to purify polar byproducts and residual solvents like DMF .
Table 1: Comparative Synthesis Conditions and Yields
| Derivative | Catalyst (CuI) | Solvent System | Yield | Reference |
|---|---|---|---|---|
| 6c | 1.16 g | PEG-400:DMF | 30% | |
| 6b | 1.15 g | PEG-400:DMF | 35% |
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- 1H/13C NMR: Key for confirming substitution patterns. For example, aromatic protons in similar indole derivatives appear at δ 6.57–8.62 ppm, while methyl groups resonate at δ 2.3–3.76 ppm .
- HRMS: Use FAB-HRMS (e.g., m/z 335.15 [M+H]+) to verify molecular ion peaks and isotopic patterns .
- TLC Validation: Monitor reaction progress using Rf values (e.g., 0.33–0.49 in EtOAc:hexanes) .
Advanced Research Questions
Q. How can crystallographic challenges in resolving this compound structures be addressed?
Methodological Answer:
- Software Tools: Use SHELXL for small-molecule refinement, especially for high-resolution data or twinned crystals .
- Data Collection: Prioritize synchrotron sources for weak diffractors. SHELXD’s robustness in experimental phasing aids in solving ambiguous electron density maps .
- Validation: Cross-check with PLATON or Olex2 to identify missed symmetry or disorder .
Q. How should contradictory biological activity data in structure-activity relationship (SAR) studies be analyzed?
Methodological Answer:
- Enzyme Assays: For α-glucosidase inhibition, compare IC50 values across analogs (e.g., bromo- and methoxy-substituted indazoles showed variable activity ).
- DPPH Radical Scavenging: Normalize antioxidant data to molar extinction coefficients to account for chromophore interference .
- Statistical Modeling: Use multivariate analysis (e.g., PCA) to decouple steric, electronic, and solubility effects .
Table 2: Example SAR Data for Indazole Derivatives
| Compound | Substituent | α-Glucosidase IC50 (µM) | DPPH Scavenging (%) |
|---|---|---|---|
| 3a | 7-Aryl | 12.4 | 78 |
| 4f | 7-Ethynyl | 8.9 | 65 |
Q. What computational methods validate the electronic effects of substituents on this compound?
Methodological Answer:
- DFT Calculations: Optimize geometries at B3LYP/6-311G(d,p) to map HOMO/LUMO distributions and predict reactivity .
- Molecular Docking: Use AutoDock Vina to simulate binding modes with biological targets (e.g., α-glucosidase active sites ).
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs for synthesis .
Q. How can conflicting NMR data in synthetic intermediates be resolved?
Methodological Answer:
- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at 25°C vs. −40°C .
- COSY/HSQC: Assign overlapping aromatic signals (e.g., δ 6.57–7.71 ppm) through scalar coupling correlations .
- Isotopic Labeling: Synthesize 15N-labeled analogs to simplify complex splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
